molecular formula C10H12O2 B2680687 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one CAS No. 2885-58-7

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one

Cat. No. B2680687
CAS RN: 2885-58-7
M. Wt: 164.204
InChI Key: LJUSIYDCCGZREV-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one is a chemical compound with the CAS Number: 2885-58-7 . It has a molecular weight of 164.2 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-hydroxy-3,5,7-trimethyl-2,4,6-cycloheptatrien-1-one . The InChI code is 1S/C10H12O2/c1-6-4-7(2)9(11)10(12)8(3)5-6/h4-5,7H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one is 164.2 .

Scientific Research Applications

Palladium-Catalyzed Cyclization

Hydroxydeca-3,7,9-triene-2-one, a related compound, undergoes palladium-catalyzed intramolecular cyclization to produce cyclohexanone and cycloheptenone derivatives. This indicates a potential application in creating complex organic structures (Goddard et al., 1995).

Crystallography and Polymorphs

A study on 2-hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one (a compound structurally related to 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one) revealed its ability to form different polymorphs, offering insights into crystal structure variations and potential applications in materials science (Lyczko & Lyczko, 2014).

Biocatalytic Reduction and Chemical Oxidation

The biocatalytic reduction of 2-Hydroxy-2,6,6-trimethylcyclohexanone, a related compound, has been studied, indicating the potential for enzymatic methods in synthesizing complex molecules (Negi et al., 1993).

Claisen Rearrangements

2-Allyloxy-3,5,7-trimethyltropolone, a related compound, undergoes Claisen rearrangements, suggesting applications in organic synthesis and structural transformation of cyclic compounds (Harrison et al., 1971).

Lewis Acids in Alumatranes

Research on alumatranes, which are related to 2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one, suggests potential applications as Lewis acids in various chemical reactions (Su et al., 2006).

properties

IUPAC Name

2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(11)10(12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUSIYDCCGZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)C(=C1)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one

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